molecular formula C26H26N2O5 B11053799 1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one

1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one

Cat. No.: B11053799
M. Wt: 446.5 g/mol
InChI Key: IPYMILWKSDRFAW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one is a complex organic compound that features a combination of benzodioxole, tert-butylphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a suitable catalyst.

    Attachment of the Nitrophenyl Group: This can be done through a nitration reaction using nitric acid and sulfuric acid.

    Final Coupling Reaction: The final step involves coupling the intermediate products through a condensation reaction, often using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylpropan-1-one: Lacks the tert-butyl and nitrophenyl groups.

    1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one: Similar structure but with a methyl group instead of tert-butyl.

    1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-aminophenyl)amino]propan-1-one: Contains an amino group instead of a nitro group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the benzodioxole moiety, tert-butyl group, and nitrophenyl group makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-(4-nitroanilino)propan-1-one

InChI

InChI=1S/C26H26N2O5/c1-26(2,3)19-7-4-17(5-8-19)22(27-20-9-11-21(12-10-20)28(30)31)15-23(29)18-6-13-24-25(14-18)33-16-32-24/h4-14,22,27H,15-16H2,1-3H3

InChI Key

IPYMILWKSDRFAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)C2=CC3=C(C=C2)OCO3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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